molecular formula C11H18ClNO3S2 B1672343 GSI-136 CAS No. 443989-01-3

GSI-136

Cat. No.: B1672343
CAS No.: 443989-01-3
M. Wt: 311.9 g/mol
InChI Key: PYZFRRVBPNGCBX-SECBINFHSA-N
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Description

GSI-136 is a small molecule compound that has been investigated for its potential use in the treatment of Alzheimer’s disease. This compound functions as a gamma-secretase inhibitor, targeting amyloid precursor protein secretases .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for GSI-136 would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. The specific details of industrial production methods for this compound are not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

GSI-136 can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring in this compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thiophene ring.

    Substitution: The thiophene ring can undergo substitution reactions where one of the substituents at the C-2 or C-5 position is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions often require the use of halogenated compounds and catalysts such as palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the C-2 or C-5 positions.

Scientific Research Applications

GSI-136 has been primarily investigated for its potential use in the treatment of Alzheimer’s disease. It functions as a gamma-secretase inhibitor, which is a key enzyme involved in the production of amyloid-beta peptides. These peptides are implicated in the formation of amyloid plaques, a hallmark of Alzheimer’s disease . By inhibiting gamma-secretase, this compound aims to reduce the production of amyloid-beta peptides and potentially slow the progression of Alzheimer’s disease .

In addition to its use in Alzheimer’s disease research, this compound may have applications in other areas of medicine and biology. For example, gamma-secretase inhibitors have been explored for their potential use in cancer treatment, as they can affect cell signaling pathways involved in tumor growth and progression .

Comparison with Similar Compounds

Similar Compounds

    DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester): Another gamma-secretase inhibitor used in Alzheimer’s disease research.

    LY-411575: A potent gamma-secretase inhibitor with applications in Alzheimer’s disease and cancer research.

    Semagacestat: A gamma-secretase inhibitor that was investigated for Alzheimer’s disease but was discontinued due to adverse effects.

Uniqueness of GSI-136

This compound is unique in its specific structure and its potential for selective inhibition of gamma-secretase. Unlike some other gamma-secretase inhibitors, this compound may offer a different profile of activity and selectivity, which could translate to varying degrees of efficacy and safety in clinical applications .

Properties

CAS No.

443989-01-3

Molecular Formula

C11H18ClNO3S2

Molecular Weight

311.9 g/mol

IUPAC Name

5-chloro-N-[(2S)-3-ethyl-1-hydroxypentan-2-yl]thiophene-2-sulfonamide

InChI

InChI=1S/C11H18ClNO3S2/c1-3-8(4-2)9(7-14)13-18(15,16)11-6-5-10(12)17-11/h5-6,8-9,13-14H,3-4,7H2,1-2H3/t9-/m1/s1

InChI Key

PYZFRRVBPNGCBX-SECBINFHSA-N

Isomeric SMILES

CCC(CC)[C@@H](CO)NS(=O)(=O)C1=CC=C(S1)Cl

SMILES

CCC(CC)C(CO)NS(=O)(=O)C1=CC=C(S1)Cl

Canonical SMILES

CCC(CC)C(CO)NS(=O)(=O)C1=CC=C(S1)Cl

Appearance

Solid powder

443989-01-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSI-136;  GSI 136;  GSI136.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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